N-(4-bromo-3-chlorophenyl)acetamide
Overview
Description
N-(4-bromo-3-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Reaction: The synthesis of N-(4-bromo-3-chlorophenyl)acetamide typically involves the acylation of 4-bromo-3-chloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis can be scaled up using a batch process where the reactants are mixed in a reactor and allowed to react under controlled conditions. The product is then purified by recrystallization or other suitable methods.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: N-(4-bromo-3-chlorophenyl)acetamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used for these reactions.
Major Products: Depending on the nucleophile used, various substituted acetamides can be formed.
-
Oxidation Reactions: The compound can be oxidized to form corresponding this compound oxides.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(4-bromo-3-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities. It serves as a lead compound for the development of new drugs.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-3-chlorophenyl)acetamide depends on its specific application. In pharmacological studies, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms in the phenyl ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-chloro-3-bromophenyl)acetamide
- N-(4-bromo-3-fluorophenyl)acetamide
Comparison:
- Uniqueness: N-(4-bromo-3-chlorophenyl)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity compared to other similar compounds.
- Chemical Properties: The presence of both bromine and chlorine atoms can affect the compound’s solubility, melting point, and reactivity in chemical reactions.
- Biological Activity: The specific substitution pattern can also influence the compound’s pharmacological properties, making it more or less effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVADKOYGDKTWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372610 | |
Record name | N-(4-Bromo-3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22459-81-0 | |
Record name | N-(4-Bromo-3-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22459-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-3-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-bromo-3-chlorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.